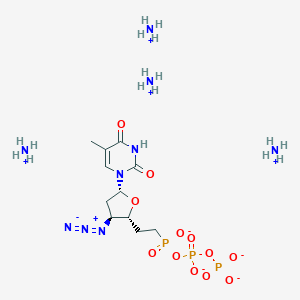![molecular formula C14H13N3O4 B136884 Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate CAS No. 145079-07-8](/img/structure/B136884.png)
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates and pyridines This compound is characterized by the presence of a benzoate ester linked to a nitropyridine moiety through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a palladium catalyst, such as palladium diacetate, and a ligand like 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). Potassium carbonate and sodium iodide are used as bases and additives, respectively. The reaction is conducted in toluene at a temperature of 110°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(3-nitropyridin-4-yl)amino]benzoic acid.
Applications De Recherche Scientifique
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities.
Material Science: The compound can be used in the development of organic materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate can be compared with other similar compounds such as:
Ethyl 4-[(3-aminopyridin-4-yl)amino]benzoate: This compound is similar but lacks the nitro group, which affects its reactivity and biological activity.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but differs in the substitution pattern and functional groups.
Indole derivatives: Compounds like (E)-ethyl 4-((1H-indol-3-yl)diazenyl)benzoate share structural similarities and exhibit diverse biological activities.
This compound stands out due to its unique combination of a benzoate ester and a nitropyridine moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-3-5-11(6-4-10)16-12-7-8-15-9-13(12)17(19)20/h3-9H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOLWFPBSQEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402257 |
Source


|
| Record name | Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145079-07-8 |
Source


|
| Record name | Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furo[2,3-c]pyridin-2-ylmethanamine](/img/structure/B136801.png)


![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)


![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)



![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)


